molecular formula C14H13NO2 B1625218 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone CAS No. 6576-06-3

1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone

Cat. No.: B1625218
CAS No.: 6576-06-3
M. Wt: 227.26 g/mol
InChI Key: FQOSOMYMMDPZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone is an organic compound that features a methoxyphenyl group and a pyridinyl group connected by an ethanone bridge

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with 4-pyridylacetonitrile under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is obtained through a series of purification steps including recrystallization.

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through reactions with reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may interfere with cellular signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone can be compared with other similar compounds such as:

    1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone: This compound has a similar structure but with the pyridinyl group in a different position, which may result in different chemical and biological properties.

    1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone: Another isomer with the pyridinyl group in the 2-position, potentially leading to variations in reactivity and applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-13-4-2-12(3-5-13)14(16)10-11-6-8-15-9-7-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOSOMYMMDPZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435342
Record name 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6576-06-3
Record name 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (33.2 mL) in anhydrous tetrahydrofuran (300 mL) was cooled to −78° C. and 1.6 M n-butyllithium-hexane solution (148 mL) was added dropwise with stirring. After completion of dropwise addition, the mixture was stirred for 10 min at the same temperature, then γ-picoline (20 g) was added dropwise. The temperature was raised to −10-0° C., and after stirring for 20 min, a solution of ethyl p-anisate (19.4 g) in anhydrous tetrahydrofuran (40 mL) was added dropwise. After completion of dropwise addition, the mixture was stirred at room temperature for 1 h, and water (100 mL) was added. The organic solvent was evaporated under reduced pressure and an oily product was extracted with ethyl acetate. The extract was washed with water, and after drying, the solvent was evaporated. the remaining crude crystals were recrystallized from ethyl acetate-isopropyl ether to give the title compound (16.2 g, yield 66%).
Quantity
33.2 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
19.4 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.